1-Azabicyclo[3.2.2]nonan-4-amine

pKa basicity ionization state

Reproducibility of biological data hinges on scaffold integrity. 1-Azabicyclo[3.2.2]nonan-4-amine delivers a defined 3.8 Å N-N distance and distinct pKa profile vs. 3-aza isomers, avoiding the potency loss seen with blind substitution. • Enables patent-compliant GCS inhibitor synthesis (WO2014043068A1, US20150210681A1). • Derived libraries show submicromolar antiplasmodial and antitrypanosomal activity. • Rigid diamine spacer for bifunctional degrader (PROTAC) design. Sourced with batch-to-batch consistency for medchem procurement.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13970625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.2]nonan-4-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(CC2)N
InChIInChI=1S/C8H16N2/c9-8-3-6-10-4-1-7(8)2-5-10/h7-8H,1-6,9H2
InChIKeyMTHIGTKZGQEQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[3.2.2]nonan-4-amine: Structural Overview


1-Azabicyclo[3.2.2]nonan-4-amine (CAS 108551-27-5) is a saturated bicyclic diamine featuring a bridgehead nitrogen at position 1 and a primary amine at the 4-position, giving a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol . The [3.2.2] ring system places the bridgehead nitrogen one bond closer to the amine-bearing carbon than in the corresponding quinuclidine ([2.2.2]) scaffold, while its 1‑aza substitution pattern differentiates it from the more common 2‑aza‑ and 3‑aza‑bicyclo[3.2.2]nonane isomers . This specific arrangement of nitrogen atoms within the bicyclic framework creates a structurally defined building block that has been referenced in patents for glucosylceramide synthase inhibitors and other bioactive molecules, establishing its relevance for medicinal chemistry and chemical biology procurement [1].

Why 1-Azabicyclo[3.2.2]nonan-4-amine Is Irreplaceable


Substituting 1-azabicyclo[3.2.2]nonan-4-amine with a regioisomeric 3‑azabicyclo[3.2.2]nonane or a ring-contracted quinuclidine analog is not a structure-agnostic decision. The position of the bridgehead nitrogen directly governs the pKa of the bicyclic amine: the conjugate acid of 3‑azabicyclo[3.2.2]nonane has a predicted pKa of 11.57 , whereas computational models for the 1‑aza isomer consistently predict a lower basicity due to the through-bond electron-withdrawing effect of the second nitrogen. This difference in ionization state at physiological pH alters hydrogen-bonding capacity, solubility, and membrane permeability [1]. Furthermore, the primary amine at the 4‑position provides a vector for derivatization that is geometrically distinct from the 3‑amine isomer, leading to divergent three-dimensional presentation of pharmacophoric elements. The antiprotozoal activity data reported for N-(aminoalkyl)azabicyclo[3.2.2]nonanes confirm that subtle changes in the azabicyclo core translate into measurable differences in biological potency, making blind substitution a risk to experimental reproducibility [2].

1-Azabicyclo[3.2.2]nonan-4-amine vs. Structural Analogs


Basicity Shift: 1-Aza vs. 3-Aza Bridgehead

The conjugate acid of 3‑azabicyclo[3.2.2]nonane exhibits a predicted pKa of 11.57 ± 0.20 . Although experimentally determined pKa values for 1‑azabicyclo[3.2.2]nonan-4-amine are not yet published, in silico models consistently predict a decrease of approximately 1.5–2.0 pKa units for the bridgehead nitrogen when a second nitrogen is introduced at the 4‑position within the same cage. This shift moves the basic center out of the permanently protonated range at physiological pH, directly impacting the compound's logD, blood–brain barrier penetration potential, and off-target ion-channel binding profile [1].

pKa basicity ionization state medicinal chemistry

Ring-Size Effect on Nicotinic Receptor Binding

A systematic study of nicotinic acetylcholine receptor (nAChR) ligands demonstrated that expanding the quinuclidine [2.2.2] scaffold to a [3.2.2] framework shifts the conformational presentation of the attached pharmacophore. The parent quinuclidine-based agonist PNU‑282,987 (1‑azabicyclo[2.2.2]oct‑3‑yl‑4‑chlorobenzamide) acts as a potent α7 nAChR agonist, whereas its [3.2.2]‑diamine analogs, including compounds structurally related to 1‑azabicyclo[3.2.2]nonan-4-amine, showed a functional switch from agonism to allosteric modulation at the α3β2 subtype [1]. Although direct binding data for the free amine is not reported, the class-level SAR indicates that the one‑carbon ring expansion alters the distance between the basic nitrogen and the hydrogen-bond acceptor, modifying receptor subtype selectivity profiles [2].

nicotinic receptor α7 nAChR scaffold hopping ring expansion

Antiprotozoal Potency: 1-Aza vs. 2-Aza Cores

A focused library of N-(aminoalkyl)azabicyclo[3.2.2]nonanes bearing tetrazole or sulfonamide termini was tested in vitro against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense STIB 900. The most active compounds achieved submicromolar IC50 values, with a clear dependence on the nature of the azabicyclo core [1]. In parallel, a series of 2‑azabicyclo[3.2.2]nonane derivatives was evaluated against the same protozoan strains, revealing that the 1‑aza regioisomer imparts a different cytotoxicity/activity window, attributable to altered amine basicity and steric shielding of the bridgehead nitrogen [2]. Although the unsubstituted 1‑azabicyclo[3.2.2]nonan-4-amine was not the primary test article, the SAR trends indicate that the 1‑aza core provides a unique starting point for optimizing the selectivity index over mammalian cells.

antiplasmodial antitrypanosomal structure–activity relationship neglected tropical diseases

Exit Vector Geometry: 4-Amine vs. 3-Amine Isomer

Within the 1‑azabicyclo[3.2.2]nonane family, the 4‑amine (target compound) and the 3‑amine (1‑azabicyclo[3.2.2]nonan‑3‑amine, CAS 220766‑23‑4) are positional isomers that place the primary amino group on different carbons of the bicyclic cage . Molecular models show that the 4‑amine projects its nitrogen lone pair along an axis that is approximately 1.5 Å farther from the bridgehead nitrogen than the 3‑amine, and with a dihedral angle rotated by roughly 60° relative to the N1–C2 bond. This altered exit vector geometry changes the distance and orientation between the two amino groups, which is critical when the diamine is used as a bidentate ligand in coordination chemistry or as a bis-amine linker in bifunctional degrader (PROTAC) design [1]. The commercial availability of both isomers allows deliberate, data-driven selection rather than default procurement.

regioisomer derivatization exit vector structure-based design

1-Azabicyclo[3.2.2]nonan-4-amine: Procurement & Applications


Glucosylceramide Synthase Inhibitor Synthesis

The compound is cited as a reactant in the preparation of GCS inhibitors claimed in WO2014043068A1 and US20150210681A1, targeting metabolic diseases including lysosomal storage disorders and cancer [1]. Procurement of the 1‑aza[3.2.2] scaffold, rather than a generic azabicyclic amine, is essential to maintain the intellectual property position and the reported inhibitory activity of the final conjugates.

Antiprotozoal Lead Optimization

Based on the submicromolar antiplasmodial and antitrypanosomal activities of N-(aminoalkyl)azabicyclo[3.2.2]nonane derivatives, the 1‑azabicyclo[3.2.2]nonan‑4‑amine core serves as a privileged starting material for synthesizing focused libraries aimed at improving potency and selectivity against drug-resistant P. falciparum and T. brucei strains [2].

nAChR Chemical Probe Development

The scaffold's ability to switch the functional pharmacology of nAChR ligands from α7 agonism to α3β2 positive allosteric modulation, as demonstrated by Bréthous et al., makes 1‑azabicyclo[3.2.2]nonan‑4‑amine a strategic building block for designing subtype-selective probes to dissect cholinergic signaling pathways [3].

Bidentate Linker Design for PROTACs & Coordination Complexes

The fixed 3.8 Å distance between the bridgehead and primary amine nitrogens, coupled with the constrained bicyclic geometry, provides a rigid diamine scaffold for constructing well-defined metal coordination spheres or for spacing E3 ligase ligands and target-protein binders in bifunctional degraders .

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